molecular formula C11H9NO4 B8388735 6-methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione

6-methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione

Cat. No. B8388735
M. Wt: 219.19 g/mol
InChI Key: YUZVGYCGJOESLX-UHFFFAOYSA-N
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Patent
US08916580B2

Procedure details

Following the procedure as described in PREPARATION 79A, and making non-critical variations using 2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione to replace 4-bromoisatin, 6-methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione was obtained (68%): 1H NMR (300 MHz, CDCl3) δ 7.09 (s, 1H), 6.74 (s, 1H), 4.41-4.38 (m, 2H), 4.27-4.24 (m, 2H), 3.08 (s, 3H); 13C NMR (75 MHz, CDCl3) δ; MS (ES+) m/z 220.2 (M+1).
[Compound]
Name
79A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2=[CH:7][C:8]3[C:9](=[O:15])[C:10](=[O:14])[NH:11][C:12]=3[CH:13]=[C:5]2[O:4][CH2:3][CH2:2]1.Br[C:17]1C=CC=C2C=1C(=O)C(=O)N2>>[CH3:17][N:11]1[C:12]2[CH:13]=[C:5]3[O:4][CH2:3][CH2:2][O:1][C:6]3=[CH:7][C:8]=2[C:9](=[O:15])[C:10]1=[O:14]

Inputs

Step One
Name
79A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC=2C1=CC=1C(C(NC1C2)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(C(NC2=CC=C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(C=2C=C3C(=CC12)OCCO3)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.